2-(3-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
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Overview
Description
2-(3-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a synthetic organic compound It is characterized by the presence of a fluorophenyl group and a hexahydrocinnolinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the fluorophenyl intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Synthesis of the hexahydrocinnolinyl intermediate: This step may involve the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocinnolinyl ring system.
Coupling of intermediates: The final step involves coupling the fluorophenyl intermediate with the hexahydrocinnolinyl intermediate using amide bond formation reactions, such as through the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic effects.
Materials Science: Exploration of its properties for use in advanced materials or as a building block for novel polymers.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide would depend on its specific biological or chemical target. Potential mechanisms could include:
Binding to specific receptors or enzymes: Modulating their activity to produce a desired effect.
Interacting with cellular pathways: Influencing signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- 2-(3-bromophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- 2-(3-methylphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(3-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide may confer unique properties such as increased metabolic stability, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-12-3-1-2-10(6-12)7-15(21)18-13-4-5-14-11(8-13)9-16(22)20-19-14/h1-3,6,9,13H,4-5,7-8H2,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOGCMYQJOLLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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